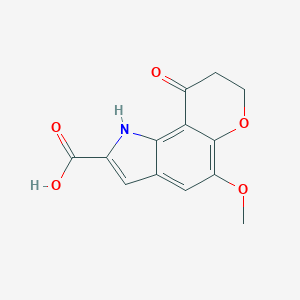![molecular formula C21H23N3OS B184846 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 6418-29-7](/img/structure/B184846.png)
3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of anxiety, depression, and seizures. It has also been shown to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and physiological effects:
Studies have shown that 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to a reduction in anxiety and seizures. It has also been shown to decrease the levels of pro-inflammatory cytokines, which suggests that it has potential anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is that it has shown promising results in animal models. This suggests that it may have potential therapeutic properties in humans. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to develop targeted therapies.
Orientations Futures
There are several future directions for research on 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. One direction is to further investigate its potential therapeutic properties in humans. Another direction is to study the mechanism of action in more detail, which may lead to the development of targeted therapies. Additionally, it may be useful to investigate the potential side effects of this compound in humans.
Méthodes De Synthèse
The synthesis of 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves several steps. The first step involves the reaction of 3-methylphenylamine with cyclooctanone to form 3-methylphenylcyclooctanone. This intermediate is then reacted with thioacetic acid to form the corresponding thioester. The thioester is then cyclized in the presence of ammonia to form the desired product.
Applications De Recherche Scientifique
The potential therapeutic properties of 3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide have been extensively studied in scientific research. This compound has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic activities in animal models. Additionally, it has been found to have potential anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
6418-29-7 |
|---|---|
Nom du produit |
3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide |
Formule moléculaire |
C21H23N3OS |
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
6-amino-N-(3-methylphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C21H23N3OS/c1-13-7-6-9-15(11-13)23-20(25)19-18(22)16-12-14-8-4-2-3-5-10-17(14)24-21(16)26-19/h6-7,9,11-12H,2-5,8,10,22H2,1H3,(H,23,25) |
Clé InChI |
WPDGLZOYJQSZIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B184764.png)

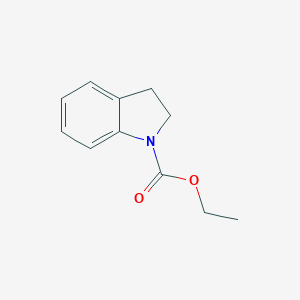
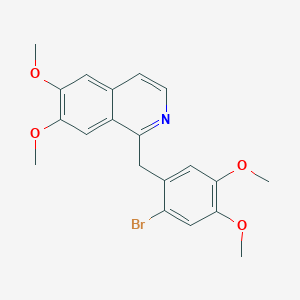




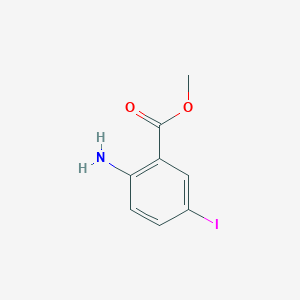
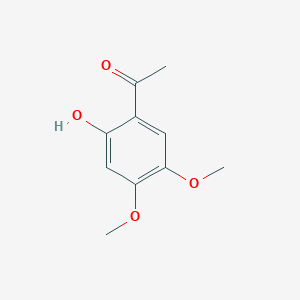

![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)

